6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
CAS No.: 623564-43-2
Cat. No.: VC2470679
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623564-43-2 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 |
| Standard InChI Key | WHPNSFZQTFODCZ-UHFFFAOYSA-N |
| SMILES | C1COCC2=NC=C(N21)C=O |
| Canonical SMILES | C1COCC2=NC=C(N21)C=O |
Introduction
Chemical Structure and Properties
Structural Features
6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde contains a bicyclic system with an imidazole ring fused to an oxazine ring. The compound features a carbaldehyde group at position 3, which serves as a reactive site for various chemical transformations. The molecular structure includes:
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A fused bicyclic system comprising imidazole and 1,4-oxazine rings
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A carbaldehyde group at the 3-position of the imidazole ring
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Three saturated positions (5, 6, and 8) in the oxazine ring
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Nitrogen and oxygen heteroatoms that contribute to the compound's properties
The structural features of this compound are comparable to 6,8-dihydro-5H-imidazo[2,1-c] thiazine-3-carbaldehyde, except that the sulfur atom in the thiazine ring is replaced by an oxygen atom.
Physical and Chemical Properties
Based on its structure, 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde is expected to have the following properties:
| Property | Expected Value | Rationale |
|---|---|---|
| Molecular Weight | Approximately 152.15 g/mol | Calculated from chemical formula C₇H₈N₂O₂ |
| Physical State | Likely a crystalline solid | Common for similar heterocyclic aldehydes |
| Solubility | Moderately soluble in polar organic solvents | Due to the presence of heteroatoms and carbonyl group |
| Melting Point | Estimated 120-180°C | Based on similar heterocyclic compounds |
| UV Absorption | Strong absorption bands in UV region | Due to the conjugated imidazole system |
The presence of the oxazine oxygen compared to the thiazine sulfur in similar compounds likely confers different electronic properties, potentially affecting reactivity and biological interactions .
Synthetic Methods and Preparation
General Synthetic Approaches
The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde would likely involve cyclization reactions similar to those used for structurally related compounds. Potential synthetic routes may include:
Cyclization of Imidazole Derivatives
A probable synthetic pathway would involve the cyclization of appropriately substituted imidazole derivatives with oxazine precursors. This approach would require careful control of reaction conditions to ensure regioselectivity in the formation of the desired fused ring system.
Modification of Existing Ring Systems
Another potential approach might involve the modification of pre-formed imidazo-oxazine ring systems through functional group transformations to introduce the carbaldehyde group at the specific 3-position.
Similar heterocyclic compounds are typically synthesized through cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis of related oxazine-containing compounds often involves the cyclization of 2-aminooxazoline derivatives with aldehydes in the presence of suitable catalysts.
Chemical Reactivity
Reactivity Patterns
Based on its structural features, 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde would exhibit reactivity patterns characteristic of both heterocyclic rings and the aldehyde functional group:
Aldehyde Reactions
The carbaldehyde group at position 3 would be expected to undergo typical aldehyde reactions:
| Reaction Type | Expected Products | Reaction Conditions |
|---|---|---|
| Oxidation | Carboxylic acid derivative | Oxidizing agents such as KMnO₄ or CrO₃ |
| Reduction | Primary alcohol derivative | Reducing agents such as NaBH₄ or LiAlH₄ |
| Condensation | Schiff bases, hydrazones | Reaction with amines or hydrazines |
| Addition | Cyanohydrins, alcohols | Addition of nucleophiles like CN⁻ or RMgX |
Heterocyclic Ring Reactivity
The imidazo-oxazine ring system would likely participate in various reactions:
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Electrophilic substitution at reactive positions of the imidazole ring
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Nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms
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Ring-opening reactions under specific conditions
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Coordination with metal ions through the nitrogen and oxygen atoms
The reactivity profile may differ from thiazine-containing analogs due to the different electronic properties of oxygen versus sulfur.
| Application Area | Potential Use | Rationale |
|---|---|---|
| Medicinal Chemistry | Building block for drug discovery | Versatile scaffold for developing bioactive compounds |
| Chemical Synthesis | Intermediate in complex molecule synthesis | Reactive functional groups enable further transformations |
| Materials Science | Precursor for specialized materials | Heterocyclic structure could contribute to novel material properties |
| Catalysis | Potential ligand in metal-catalyzed reactions | Nitrogen-containing heterocycles often serve as effective ligands |
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds provide insight into the potential properties and applications of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde:
6,8-Dihydro-5H-imidazo[2,1-c] thiazine-3-carbaldehyde
This analog contains a thiazine ring instead of an oxazine ring. The replacement of oxygen with sulfur affects the electronic properties, potentially altering reactivity and biological activity.
6,8-Dihydro-5H-imidazo[2,1-c] oxazine-2-carbaldehyde
This isomer has the carbaldehyde group at position 2 rather than position 3, which would result in different spatial orientation of the reactive group and potentially different biological interactions.
6,7-Dihydro-5H-imidazo[2,1-b] oxazine Derivatives
These compounds feature a different ring fusion pattern and have been extensively studied for anti-tuberculosis activity, particularly the (S)-2-nitro-6-substituted derivatives .
Comparative Analysis
Current Research and Future Perspectives
Research Gaps
The current literature reveals significant gaps in our understanding of 6,8-Dihydro-5H-imidazo[2,1-c] oxazine-3-carbaldehyde:
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Limited data on its synthesis and characterization
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Insufficient studies on its biological activities
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Lack of structure-activity relationship studies
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Unexplored potential as a building block in medicinal chemistry
Future Research Directions
Future research on this compound could focus on:
Synthetic Methodology Development
Development of efficient and scalable synthetic routes would facilitate further investigation of this compound and its derivatives.
Biological Activity Screening
Comprehensive screening against various biological targets would help identify potential therapeutic applications.
Structure Modification Studies
Systematic modification of the core structure could lead to derivatives with enhanced properties and activities.
Computational Studies
Molecular modeling and computational chemistry approaches could predict properties and interactions with biological targets, guiding experimental work.
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